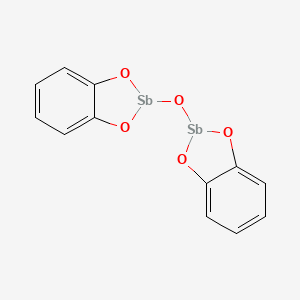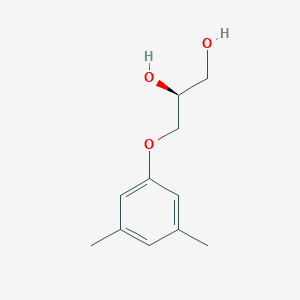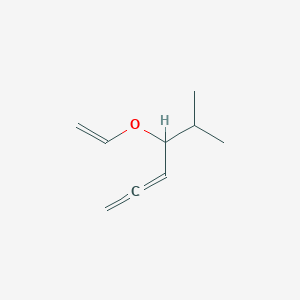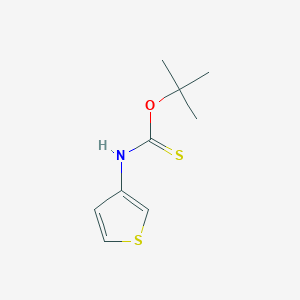
2,2'-Oxybis(2H-1,3,2-benzodioxastibole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is an organoantimony compound with the molecular formula C12H8O5Sb2 This compound is characterized by the presence of two benzodioxastibole rings connected by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) typically involves the reaction of antimony trioxide with catechol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(OH)2+Sb2O3→(C6H4O2Sb)2O+3H2O
Industrial Production Methods
Industrial production of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The benzodioxastibole rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of antimony(V) derivatives, while reduction can yield antimony(III) species.
Scientific Research Applications
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(2H-1,3,2-benzodioxaborole): Similar structure but contains boron instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxagermole): Contains germanium instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxastannole): Contains tin instead of antimony.
Uniqueness
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is unique due to the presence of antimony, which imparts distinct chemical and physical properties
Properties
CAS No. |
61329-23-5 |
|---|---|
Molecular Formula |
C12H8O5Sb2 |
Molecular Weight |
475.71 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxastibol-2-yloxy)-1,3,2-benzodioxastibole |
InChI |
InChI=1S/2C6H6O2.O.2Sb/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,7-8H;;;/q;;;2*+2/p-4 |
InChI Key |
LCNODDCQHFRMGD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)O[Sb](O2)O[Sb]3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)

![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)

![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)


![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)

